molecular formula C19H23N3O3 B3017751 N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide CAS No. 1211773-01-1

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide

Cat. No.: B3017751
CAS No.: 1211773-01-1
M. Wt: 341.411
InChI Key: HCPDPMLXFJBZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyethyl group attached to the acetamide nitrogen and a ureido linkage connecting an o-tolyl (2-methylphenyl) group to a phenyl ring. This structural motif is common in kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR), due to its ability to form hydrogen bonds and hydrophobic interactions with the receptor’s active site .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)22-19(24)21-16-9-7-15(8-10-16)13-18(23)20-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPDPMLXFJBZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide typically involves multiple steps:

    Formation of the Urea Derivative: The initial step involves the reaction of o-tolyl isocyanate with an appropriate amine to form the urea derivative.

    Acetylation: The urea derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include methoxyacetaldehyde or methoxyacetic acid.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several acetamide-based EGFR inhibitors. Key structural comparisons include:

Compound Name/ID Key Structural Features Biological Activity (EGFR) Reference
Target Compound N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide Not explicitly reported
Compound 8b () 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide IC₅₀ = 14.8 nM (mutant EGFR)
Compound 4 () (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide Dual activity on wild-type/mutant EGFR
15d () Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate Not quantified; synthetic intermediate
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () Acetylphenoxy and o-tolyl groups Safety data reported (handling hazards)

Key Observations :

  • Side Chain Modifications : The 2-methoxyethyl group in the target compound introduces polarity, which may improve solubility compared to methyl or phenyl groups in analogs like 15d .

Pharmacological Activity

While direct data for the target compound are lacking, insights from analogs include:

  • EGFR Inhibition : Compound 8b’s IC₅₀ of 14.8 nM underscores the importance of meta-substituted ureido groups for potency .
  • Hydrogen Bonding : The acetamide carbonyl and ureido NH groups are critical for interacting with EGFR residues (e.g., Met793, Thr854) .
  • Mutant EGFR Selectivity : Quinazoline-based analogs (e.g., Compound 4) show dual activity, suggesting that bulkier substituents (e.g., allyl-thio groups) may broaden target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.